![molecular formula C16H12Cl2N4O B13882650 2-[3-(2,5-Dichloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13882650.png)
2-[3-(2,5-Dichloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2,5-Dichloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline is a complex organic compound that features a quinoline core structure substituted with an azetidine ring and a dichloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-Dichloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. The azetidine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the dichloropyrimidine group via etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,5-Dichloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide as a solvent.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[3-(2,5-Dichloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(2,5-Dichloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde
- (2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide
- Quinolinyl-pyrazoles
Uniqueness
2-[3-(2,5-Dichloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline is unique due to its specific combination of a quinoline core, azetidine ring, and dichloropyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H12Cl2N4O |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
2-[3-(2,5-dichloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline |
InChI |
InChI=1S/C16H12Cl2N4O/c17-12-7-19-16(18)21-15(12)23-11-8-22(9-11)14-6-5-10-3-1-2-4-13(10)20-14/h1-7,11H,8-9H2 |
InChI Key |
BAPVIKYRINKFNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3C=C2)OC4=NC(=NC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B13882572.png)
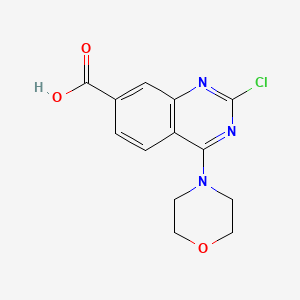
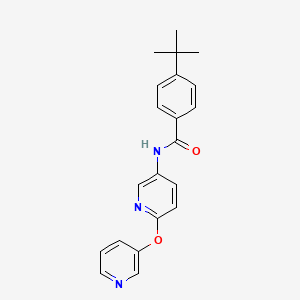
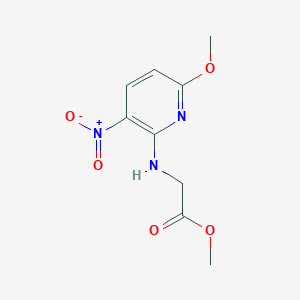
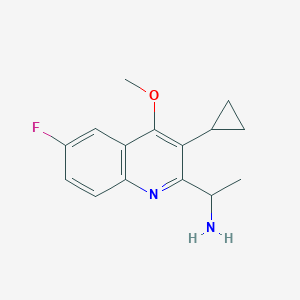
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)
![1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine](/img/structure/B13882593.png)
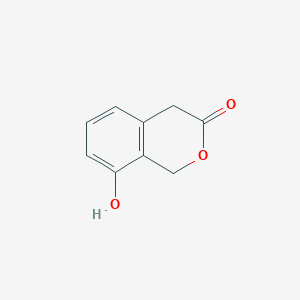

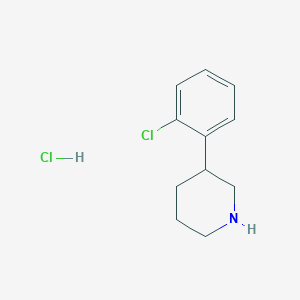
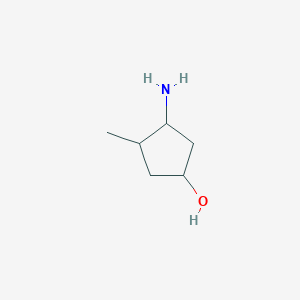
![1-[4-Bromo-2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid](/img/structure/B13882604.png)
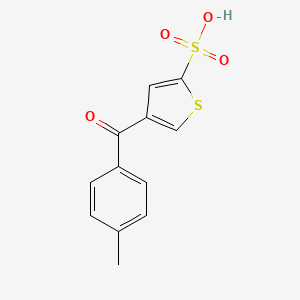
![tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate](/img/structure/B13882620.png)
